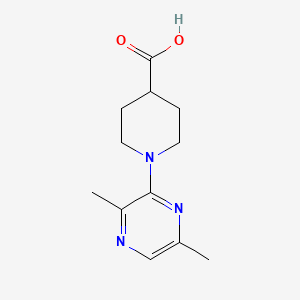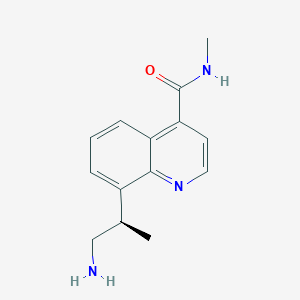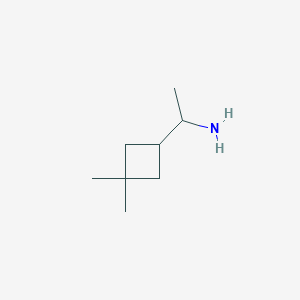
1-(3,3-Dimethylcyclobutyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylcyclobutyl)ethanamine: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with acetylene in the presence of a transition metal catalyst and acid. This reaction yields 3,3-dimethyl-1-butyne, which can then be further processed to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using readily available raw materials and catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- ®-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- (S)-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its hydrochloride salts, the free base form may exhibit different solubility and reactivity characteristics .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
1-(3,3-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-8(2,3)5-7/h6-7H,4-5,9H2,1-3H3 |
Clave InChI |
BMYCIMJFSWVVOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

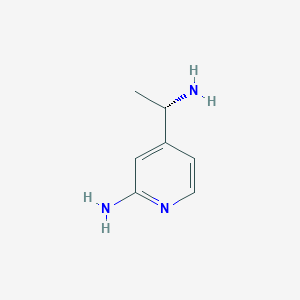

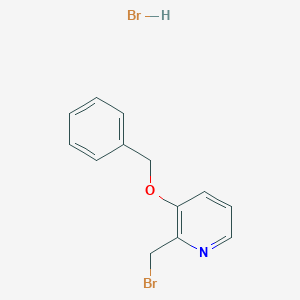
![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
